Product packaging for D-myo-Inositol 3,4,5,6-tetrakisphosphate(Cat. No.:CAS No. 112791-61-4)

D-myo-Inositol 3,4,5,6-tetrakisphosphate

Cat. No.: B048714
CAS No.: 112791-61-4
M. Wt: 500.08 g/mol
InChI Key: MRVYFOANPDTYBY-UZAAGFTCSA-N
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Description

D-myo-Inositol 3,4,5,6-tetrakisphosphate (Ins(3,4,5,6)P4) is a crucial intracellular signaling molecule derived from the inositol phosphate pathway, serving as a key regulator of cellular calcium homeostasis. Its primary research value lies in its potent and specific role as an inhibitor of calcium-activated chloride channels (CaCCs) in the plasma membrane. By antagonizing the influx of chloride ions, Ins(3,4,5,6)P4 exerts a powerful influence on membrane potential and, consequently, on a wide array of physiological processes including neuronal excitability, electrolyte secretion in epithelial tissues, and smooth muscle contraction. This mechanism positions it as an indispensable pharmacological tool for dissecting complex calcium-dependent signaling cascades and chloride channel function. Researchers utilize this compound to investigate its implications in diseases such as cystic fibrosis, hypertension, and certain forms of epilepsy. Our high-purity Ins(3,4,5,6)P4 is provided to support advanced studies in neurobiology, hematology, and secretory cell physiology, enabling precise interrogation of cellular communication networks.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H16O18P4 B048714 D-myo-Inositol 3,4,5,6-tetrakisphosphate CAS No. 112791-61-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

112791-61-4

Molecular Formula

C6H16O18P4

Molecular Weight

500.08 g/mol

IUPAC Name

[(1S,2R,3S,4S,5R,6R)-2,3-dihydroxy-4,5,6-triphosphonooxycyclohexyl] dihydrogen phosphate

InChI

InChI=1S/C6H16O18P4/c7-1-2(8)4(22-26(12,13)14)6(24-28(18,19)20)5(23-27(15,16)17)3(1)21-25(9,10)11/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20)/t1-,2+,3-,4-,5+,6+/m0/s1

InChI Key

MRVYFOANPDTYBY-UZAAGFTCSA-N

SMILES

C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)O

Isomeric SMILES

[C@H]1([C@@H]([C@@H]([C@H]([C@@H]([C@H]1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)O

Canonical SMILES

C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)O

Other CAS No.

121010-58-0
112791-61-4

physical_description

Solid

Synonyms

D-myo-inositol 3,4,5,6-tetrakisphosphate
Ins(3,4,5,6)P3

Origin of Product

United States

Biosynthesis and Dynamic Regulation of D Myo Inositol 3,4,5,6 Tetrakisphosphate

Enzymatic Pathways Leading to D-myo-Inositol 3,4,5,6-tetrakisphosphate Formation

The primary route for the synthesis of this compound, also known as Ins(3,4,5,6)P4, involves the dephosphorylation of its precursor, myo-inositol 1,3,4,5,6-pentakisphosphate (InsP5). This conversion is a critical step in the inositol (B14025) phosphate (B84403) cascade. While various phosphatases can act on inositol phosphates, a key enzyme in this specific reaction is a 1-phosphatase that removes the phosphate group from the 1-position of the inositol ring of InsP5. nih.gov

Another significant pathway involves the phosphorylation of myo-inositol 3,4,6-trisphosphate by a specific kinase, leading to the formation of Ins(3,4,5,6)P4. This highlights the interconnectedness of the inositol phosphate network, where the availability of specific precursors dictates the synthesis of downstream signaling molecules.

Regulation of this compound Levels by Kinases and Phosphatases

The cellular concentration of Ins(3,4,5,6)P4 is meticulously maintained through the opposing actions of kinases and phosphatases. These enzymes act as molecular switches, adding or removing phosphate groups to modulate the levels and activity of this signaling molecule. This dynamic equilibrium is essential for the proper functioning of cellular pathways that are regulated by Ins(3,4,5,6)P4.

Inositol-tetrakisphosphate 1-kinase (ITPK1) Mediated Phosphorylation of this compound

Inositol-tetrakisphosphate 1-kinase (ITPK1) plays a pivotal and somewhat paradoxical role in the regulation of Ins(3,4,5,6)P4 levels. This enzyme is responsible for the phosphorylation of Ins(3,4,5,6)P4 at the 1-position, converting it back to Ins(1,3,4,5,6)P5. nih.govportlandpress.com This kinase activity effectively reduces the cellular concentration of Ins(3,4,5,6)P4.

Interestingly, research has revealed that ITPK1 possesses a dual functionality. Under certain conditions, it can also act as a 1-phosphatase, catalyzing the reverse reaction: the dephosphorylation of Ins(1,3,4,5,6)P5 to generate Ins(3,4,5,6)P4. nih.gov This bifunctional nature of ITPK1 makes it a critical regulator, capable of both synthesizing and degrading Ins(3,4,5,6)P4, thereby allowing for a rapid and precise control over its intracellular concentration. The switch between its kinase and phosphatase activity is thought to be regulated by the presence of other inositol phosphates, such as myo-inositol 1,3,4-trisphosphate, which can act as an activator of the phosphatase function. nih.gov

Furthermore, human ITPK1 exhibits a remarkable stereospecificity, showing a strong preference for this compound over its enantiomer, D-myo-Inositol 1,4,5,6-tetrakisphosphate. nih.govox.ac.uk This specificity ensures that the correct isomer is phosphorylated, maintaining the fidelity of the signaling pathway.

EnzymeSubstrateProductFunction
Inositol-tetrakisphosphate 1-kinase (ITPK1) This compoundmyo-inositol 1,3,4,5,6-pentakisphosphatePhosphorylation (degrades Ins(3,4,5,6)P4)
Inositol-tetrakisphosphate 1-kinase (ITPK1) myo-inositol 1,3,4,5,6-pentakisphosphateThis compound1-phosphatase activity (synthesizes Ins(3,4,5,6)P4)

Reversible Metabolic Cassettes Involving this compound and Diphosphoinositol Phosphates

The metabolism of Ins(3,4,5,6)P4 is also intertwined with the synthesis of diphosphoinositol phosphates (PP-InsPs), which are highly energetic signaling molecules. The reversible nature of the enzymatic reactions controlling Ins(3,4,5,6)P4 levels can be seen as a "metabolic cassette" that responds to the cell's energetic state. For instance, the dual-function ITPK1 can shift its activity based on the cellular ATP/ADP ratio, influencing the direction of the reaction between Ins(3,4,5,6)P4 and InsP5. researchgate.net This positions Ins(3,4,5,6)P4 as a key node in a network that senses and responds to changes in cellular energy levels, thereby linking inositol phosphate signaling to the broader metabolic status of the cell.

Interconversion of this compound within the Broader Inositol Polyphosphate Network

This compound does not exist in isolation but is part of a complex and interconnected network of inositol polyphosphates. Its levels are dynamically linked to the concentrations of other inositol phosphate isomers through a series of phosphorylation and dephosphorylation events.

As previously mentioned, Ins(3,4,5,6)P4 is a direct precursor for myo-inositol 1,3,4,5,6-pentakisphosphate (InsP5) through the action of ITPK1. nih.govportlandpress.com InsP5, in turn, can be further phosphorylated to myo-inositol hexakisphosphate (InsP6), the most abundant inositol phosphate in eukaryotic cells. mdpi.com This places Ins(3,4,5,6)P4 as a crucial intermediate in the pathway leading to the synthesis of higher inositol polyphosphates.

Conversely, the dephosphorylation of InsP5 is a primary route for the formation of Ins(3,4,5,6)P4. nih.gov This interconversion is a continuous process, with the balance between kinase and phosphatase activities determining the steady-state levels of each inositol phosphate species. The broader network also includes enzymes like inositol polyphosphate multikinase (IPMK), which can phosphorylate various inositol phosphate isomers, further highlighting the intricate web of reactions that govern the metabolism of these signaling molecules. mdpi.com

PrecursorEnzymeProduct
myo-inositol 1,3,4,5,6-pentakisphosphateInositol polyphosphate 1-phosphataseThis compound
This compound Inositol-tetrakisphosphate 1-kinase (ITPK1)myo-inositol 1,3,4,5,6-pentakisphosphate
myo-inositol 1,3,4-trisphosphateInositol 1,3,4-trisphosphate 5/6-kinasemyo-inositol 1,3,4,6-tetrakisphosphate
myo-inositol 1,3,4,6-tetrakisphosphateInositol polyphosphate multikinase (IPMK)myo-inositol 1,3,4,5,6-pentakisphosphate

Intracellular Compartmentation and Dynamic Regulation of this compound Pools

The functional effects of this compound are dependent on its precise localization within the cell. While a complete picture of its subcellular distribution is still emerging, evidence suggests that its pools are dynamically regulated and compartmentalized to exert specific effects.

One of the well-characterized roles of Ins(3,4,5,6)P4 is the regulation of calcium-activated chloride channels. nih.gov This function implies that a pool of Ins(3,4,5,6)P4 must be localized in close proximity to these channels, likely at the plasma membrane or the membranes of intracellular organelles. The dynamic synthesis and degradation of Ins(3,4,5,6)P4 in these specific microdomains would allow for a rapid and localized control of ion channel activity.

In specialized cells like epithelial cells and neurons, the concentration of Ins(3,4,5,6)P4 can reach micromolar levels and is subject to regulation by various stimuli. nih.govucsd.edu For instance, in intestinal epithelial cells, infection with the pathogen Salmonella leads to a significant increase in Ins(1,4,5,6)P4 levels, an enantiomer of the compound in focus, highlighting how external signals can modulate the levels of specific inositol tetrakisphosphate isomers in a compartmentalized manner. ucsd.edu The enzymes responsible for the metabolism of Ins(3,4,5,6)P4, such as ITPK1, are also likely to have specific subcellular localizations, contributing to the establishment and maintenance of distinct pools of this signaling molecule.

Molecular and Cellular Mechanisms of D Myo Inositol 3,4,5,6 Tetrakisphosphate Action

D-myo-Inositol 3,4,5,6-tetrakisphosphate as an Intracellular Second Messenger

This compound, also known as Ins(3,4,5,6)P4, is a member of the inositol (B14025) phosphate (B84403) family, a group of water-soluble intracellular signaling molecules derived from membrane inositol phospholipids. nih.govnih.gov Within the complex network of inositol phosphate metabolism, Ins(3,4,5,6)P4 has been identified and validated as a crucial intracellular second messenger. nih.gov Unlike many other metabolites of Inositol 1,4,5-trisphosphate, whose specific signaling roles can be obscure, Ins(3,4,5,6)P4 has a defined biological function. nih.govnih.govnih.gov The levels of these signaling molecules are dynamically regulated within the cytosol, changing in response to various agonists that stimulate the cell. nih.govhmdb.ca The synthesis and metabolism of Ins(3,4,5,6)P4 are controlled by a multifunctional kinase/phosphotransferase, ITPK1, which links its cellular levels to the receptor-dependent activity of phospholipase C. nih.gov

Interactions of this compound with Signaling Proteins

The cellular concentration and signaling activity of Ins(3,4,5,6)P4 are tightly controlled by the enzymatic activities of specific kinases and phosphatases. A key enzyme in this regulation is Inositol-tetrakisphosphate 1-kinase (ITPK1), which was previously characterized as an Ins(3,4,5,6)P4 1-kinase. nih.govontosight.ai This enzyme catalyzes the phosphorylation of Ins(3,4,5,6)P4 at the 1-position to generate D-myo-Inositol 1,3,4,5,6-pentakisphosphate (InsP5). ontosight.ai

Remarkably, this same enzyme also exhibits a competing phosphatase activity. It can function as an Ins(1,3,4,5,6)P5 1-phosphatase, catalyzing the reverse reaction to synthesize Ins(3,4,5,6)P4 from InsP5. nih.gov This dual-function, reversible kinase/phosphatase activity allows for a sophisticated and reciprocal coordination of Ins(3,4,5,6)P4 levels, representing an exception to the general doctrine where intracellular signals are regulated by separate kinases and phosphatases. nih.gov The balance between the 1-kinase and 1-phosphatase activities is crucial for maintaining the appropriate cellular concentration of Ins(3,4,5,6)P4. nih.gov

Beyond being a substrate, Ins(3,4,5,6)P4 signaling demonstrates cross-talk with other protein phosphatases. In T84 cells where the Ca²⁺-activated Cl⁻ current was inhibited by Ins(3,4,5,6)P4, the subsequent inhibition of protein phosphatases with okadaic acid led to an immediate increase in the Cl⁻ current. nih.gov This suggests that the inhibitory effect of Ins(3,4,5,6)P4 on the chloride channel is intertwined with the activity of cellular protein phosphatases, indicating a modulatory relationship. nih.gov

The metabolism of inositol phosphates is a complex network, and the enzymatic regulation of Ins(3,4,5,6)P4 levels has significant indirect consequences for other major signaling pathways. The enzyme ITPK1, which interconverts Ins(3,4,5,6)P4 and Ins(1,3,4,5,6)P5, also possesses an alternative substrate specificity, acting as an Ins(1,3,4)P3 5/6-kinase. nih.gov Kinetic studies have shown that Ins(1,3,4)P3 and Ins(3,4,5,6)P4 actively compete for phosphorylation by this enzyme. nih.gov This competition creates a critical node of enzymatic interplay, empowering the kinase with the ability to multitask and influence several aspects of inositol phosphate signaling simultaneously. nih.gov

For example, this enzymatic cross-talk can influence the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is central to cell growth, proliferation, and differentiation. nih.govucsd.edu While direct modulation of PI3K by Ins(3,4,5,6)P4 has not been established, its enantiomer, D-myo-Inositol 1,4,5,6-tetrakisphosphate (Ins(1,4,5,6)P4), has been shown to antagonize signaling through PI3K pathways. nih.govucsd.edunih.gov Specifically, Ins(1,4,5,6)P4 can reverse the inhibitory effects of Epidermal Growth Factor (EGF) on calcium-mediated Cl⁻ secretion, an effect that is mediated by the PI3K product phosphatidylinositol 3,4,5-trisphosphate (PtdIns(3,4,5)P3). pnas.org This action occurs downstream of PI3K itself, suggesting an interference with the PtdIns(3,4,5)P3 effect. ucsd.edu Given the structural similarity and shared metabolic enzymes, the regulation of Ins(3,4,5,6)P4 levels can indirectly influence the availability of precursors and enzymes for these interconnected pathways.

The broader inositol phosphate cascade plays a crucial role in the insulin (B600854) signaling pathway and energy metabolism. nih.gov The intricate interactions among various inositol molecules and insulin signaling pathways suggest that fluctuations in the levels of specific isomers like Ins(3,4,5,6)P4, dictated by enzymatic interplay, could alter the actions of second messengers in the energy metabolism pathways of insulin-sensitive tissues. nih.gov

Functional Roles of this compound in Cell Physiology

This compound plays a significant role as a regulator of fundamental cellular processes, thereby contributing to the maintenance of cellular homeostasis. Its primary recognized function in this regard is the control of ion transport, which is essential for maintaining cellular volume and ionic balance. nih.gov By inhibiting Ca²⁺-activated chloride channels, Ins(3,4,5,6)P4 provides receptor-dependent control over salt and fluid secretion across epithelial tissues. nih.gov This regulatory action is vital for the physiological function of organs that depend on precise fluid transport.

Beyond ion channel regulation, Ins(3,4,5,6)P4 is implicated in the control of vesicular processes. Research has shown that it can inhibit the acidification of insulin granules. researchgate.net Vesicle acidification is a critical step for the proper processing and eventual release of vesicle contents. The Ins(3,4,5,6)P4-mediated inhibition of this process was found to reduce the exocytic release of insulin, as measured by whole-cell capacitance recordings. researchgate.net This function points to a broader role for this signaling molecule in regulating vesicular acidification and exocytosis in other cell types, which is a key component of cellular homeostasis. nih.govresearchgate.net The regulation of calcium homeostasis is a central theme in cell physiology, and while D-myo-Inositol 1,4,5-trisphosphate (InsP3) is the primary inositol phosphate for releasing calcium from intracellular stores, the subsequent metabolism to other polyphosphates like Ins(3,4,5,6)P4 is part of the broader system that fine-tunes calcium-dependent responses. youtube.com

This compound is an integral component of signal transduction cascades initiated by various extracellular signals, including hormones and growth factors. nih.gov The cellular levels of Ins(3,4,5,6)P4 are directly controlled by receptor activation. For example, muscarinic receptor stimulation in intestinal epithelia leads to an increase in Ins(3,4,5,6)P4 levels, which in turn inhibits calcium-mediated Cl⁻ secretion. ucsd.edupnas.org This demonstrates a clear pathway from a hormone/neurotransmitter signal to a specific physiological response mediated by Ins(3,4,5,6)P4.

Table 2: Summary of Functional Roles of Ins(3,4,5,6)P4
Functional RoleSpecific ActionPhysiological ConsequenceReference
Regulation of Cellular ConductanceInhibits Ca²⁺-activated Cl⁻ channels (e.g., ClC-3)Controls salt/fluid secretion, cell volume, and excitability nih.govnih.gov
Regulation of Cellular HomeostasisInhibits insulin granule acidificationReduces fusogenic potential and exocytic release of insulin researchgate.net
Signal TransductionLevels are increased by muscarinic receptor stimulationMediates hormonal inhibition of Cl⁻ secretion ucsd.edupnas.org

Advanced Methodologies for D Myo Inositol 3,4,5,6 Tetrakisphosphate Research

Spectroscopic and Radiometric Approaches

Spectroscopic and radiometric methods are indispensable for studying the metabolism and structure of inositol (B14025) polyphosphates.

Radiometric labeling is a cornerstone of inositol polyphosphate research, as these molecules cannot be easily detected by standard spectrophotometry. nih.gov The standard method involves metabolically labeling cells by adding radiolabeled inositol tracers to the extracellular growth medium. nih.gov

The most commonly used tracer is [³H]myo-inositol, with carbon-14 (B1195169) ([¹⁴C]inositol) being used more rarely due to higher cost. nih.govresearchgate.net Cells take up the labeled inositol, which is then incorporated into the phosphoinositide cycle, leading to the formation of radiolabeled inositol polyphosphates. nih.gov By stimulating the cells and subsequently extracting, separating (often by HPLC), and quantifying the radiolabeled products, researchers can trace the metabolic pathways and turnover rates of specific inositol phosphates. nih.govresearchgate.net This technique has been crucial for studying the formation of [³H]Ins(1,3,4,5)P₄ in response to cellular agonists. nih.gov Furthermore, dual isotopic labeling, using both [³H]inositol and [¹⁴C]inositol, can be employed to investigate the heterogeneity within different pools of inositol polyphosphates. nih.gov

Table 2: Common Radioisotopes for Inositol Polyphosphate Labeling

Isotope Label Application Reference
Tritium (B154650) [³H]inositol Standard tracer for in vivo metabolic labeling of the inositol ring. nih.gov nih.gov
Carbon-14 [¹⁴C]inositol Less common alternative to tritium for inositol ring labeling. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the definitive chemical identification and structural characterization of inositol phosphates. nih.govresearchgate.net Both ¹H (proton) and ³¹P (phosphorus) NMR spectra provide detailed information about the molecular structure. nih.gov

The chemical shifts and coupling constants in the NMR spectra serve as a unique fingerprint for each isomer. nih.gov For instance, ³¹P NMR can be used to determine the pKa values of each individual phosphate (B84403) group on the myo-inositol ring, which provides insights into the molecule's conformation in solution. nih.gov ¹H and ³¹P NMR data have been systematically collected for a variety of myo-inositol phosphates, including myo-inositol 1,3,4,5-tetrakisphosphate, providing a foundational basis for the identification of these compounds in biological samples. nih.govresearchgate.net While NMR is essential for structural elucidation, its application to complex biological extracts can be challenging due to the need for pure samples and its lower sensitivity compared to radiometric methods. researchgate.net

Electrophysiological Methods for Assessing D-myo-Inositol 3,4,5,6-tetrakisphosphate-Mediated Channel Activity

Electrophysiological techniques, such as patch-clamping, are used to directly measure the activity of ion channels in cell membranes and to assess how this activity is modulated by signaling molecules like Ins(3,4,5,6)P₄. researchgate.net These methods provide real-time information on ion flux and channel gating properties. cnr.it

Research using polarized monolayers of the human pancreatoma cell line CFPAC-1 has demonstrated a direct regulatory role for Ins(3,4,5,6)P₄ on ion channel activity. researchgate.net In this system, researchers investigated its effect on a Ca²⁺-activated Cl⁻ conductance (CaCC) located in the apical membrane. To specifically study the apical membrane channels, the basolateral membrane was selectively permeabilized using the pore-forming antibiotic nystatin. researchgate.net

Intracellular levels of Ins(3,4,5,6)P₄ were elevated by two methods: stimulating purinergic receptors with UTP, which led to a 3-fold increase in cellular [³H]Ins(3,4,5,6)P₄ levels, or by incubating the cells with a cell-permeant, bioactivable analogue of the compound. researchgate.net Both approaches resulted in a significant inhibition of the Ca²⁺-activated Cl⁻ current. The use of the cell-permeant analogue demonstrated that elevating intracellular Ins(3,4,5,6)P₄ levels, independent of receptor activation, was sufficient to inhibit Cl⁻ secretion by up to 70%. researchgate.net These findings provide direct electrophysiological evidence that this compound functions as an inhibitor of an apical CaCC in a physiologically relevant cellular context. researchgate.net

Table 3: Research Findings on Ins(3,4,5,6)P₄-Mediated Channel Inhibition

Cell Line Channel Type Method of Ins(3,4,5,6)P₄ Elevation Observed Effect Inhibition (%)
CFPAC-1 (human pancreatoma) Apical Ca²⁺-activated Cl⁻ conductance (CaCC) Purinergic receptor activation (UTP) Inhibition of Cl⁻ secretion Up to 70%

Table of Mentioned Compounds

Compound Name Abbreviation
This compound Ins(3,4,5,6)P₄
myo-Inositol 1,3,4,5-tetrakisphosphate Ins(1,3,4,5)P₄
myo-Inositol Inositol
myo-Inositol bisphosphate InsP₂
myo-Inositol trisphosphate InsP₃
myo-Inositol tetrakisphosphate InsP₄
myo-Inositol pentakisphosphate InsP₅
myo-Inositol hexakisphosphate InsP₆
Iron(III) nitrate Fe(NO₃)₃
Perchloric acid HClO₄
Hydrochloric Acid HCl
Uridine triphosphate UTP

Synthesis of Analogs and Cell-Permeant Derivatives for Mechanistic Studies

The investigation into the precise cellular roles of this compound [Ins(3,4,5,6)P4] is often hampered by its rapid metabolism and its inability to cross cell membranes due to its high negative charge. To overcome these challenges, researchers have developed advanced synthetic methodologies to create two critical types of molecular tools: structurally modified analogs and cell-permeant derivatives. These compounds are indispensable for probing the downstream signaling pathways, identifying binding partners, and elucidating the specific functions of Ins(3,4,5,6)P4 in living cells.

The synthesis of inositol phosphate analogs is a complex undertaking that requires sophisticated strategies for selective protection, phosphorylation, and deprotection of the myo-inositol core. nih.govunicamp.br Key challenges include managing the stereochemistry of the inositol ring and achieving regioselective modifications. A common strategy involves the use of various protecting groups, such as benzyl (B1604629) or silyl (B83357) ethers, to shield specific hydroxyl groups while others are phosphorylated. nih.gov Phosphorylation is typically achieved using phosphoramidite (B1245037) chemistry, which involves phosphitylation followed by oxidation. rsc.org Final deprotection, often through hydrogenolysis, yields the desired analog, which is then purified using techniques like ion-exchange chromatography. rsc.org

Structurally Modified Analogs

Analogs of Ins(3,4,5,6)P4 are designed with specific structural alterations to the inositol ring or the phosphate groups. These modifications can confer stability against metabolic enzymes (kinases and phosphatases) or alter binding affinity to protein targets, thereby helping to dissect specific molecular interactions.

One common approach is the modification of the hydroxyl groups on the inositol ring. For instance, deoxygenation, where a hydroxyl group is replaced by a hydrogen atom, can create analogs that are resistant to phosphorylation by specific kinases. The synthesis of 6-deoxy-myo-inositol 1,3,4,5-tetrakisphosphate, a structural analog of a different tetrakisphosphate isomer, showcases this approach. nih.gov Such a strategy, if applied to Ins(3,4,5,6)P4, could be used to investigate the importance of the 1- and 2-hydroxyl groups for its biological activity and metabolism. Other modifications may include the introduction of a fluorine atom, which can alter the electronic properties and binding interactions of the molecule. nih.gov

Cell-Permeant Derivatives

A major hurdle in studying intracellular signaling molecules like Ins(3,4,5,6)P4 is delivering them into intact cells. To address this, cell-permeant derivatives are synthesized by masking the negatively charged phosphate groups with lipophilic protecting groups. These groups neutralize the charge, allowing the molecule to diffuse across the plasma membrane.

A widely used strategy is the creation of acetoxymethyl (AM) esters. rsc.orgnih.gov In this method, the phosphate groups of Ins(3,4,5,6)P4 are esterified with acetoxymethyl groups. Once the resulting uncharged, bioactivatable molecule enters the cell, endogenous esterase enzymes cleave the AM groups, releasing the native, active Ins(3,4,5,6)P4 inside the cell. rsc.orgresearchgate.net This technique allows for the controlled elevation of intracellular Ins(3,4,5,6)P4 levels, enabling researchers to study its direct effects on cellular processes. nih.gov The synthesis of these derivatives involves the reaction of the parent inositol phosphate with acetoxymethyl bromide under specific conditions to achieve esterification of all phosphate groups. rsc.org

Beyond covalent modification, non-covalent delivery systems represent another advanced methodology. These approaches involve complexing the highly anionic inositol phosphates with a carrier molecule that facilitates cell entry. Examples of such carriers include:

Polyamine carriers: These positively charged molecules form complexes with the negatively charged inositol phosphates, and these complexes can enter cells through a non-endocytic mechanism. pnas.orgpnas.org

Guanidinium-rich oligocarbonates: These transporters can non-covalently complex with anionic biopolymers like inositol polyphosphates and deliver them into multiple cell lines. acs.org

Chitosan (B1678972) encapsulation: This natural polysaccharide can be used to encapsulate inositol phosphates via ionic gelation, enhancing their cellular uptake. mdpi.com

These delivery strategies avoid chemical modification of the inositol phosphate itself, ensuring that the native molecule is released within the cell.

The table below summarizes various synthetic derivatives and analogs used for the mechanistic study of inositol phosphates.

Derivative/Analog TypeStructural ModificationSynthetic ApproachApplication in Mechanistic Studies
Metabolically Stable Analog Deoxygenation (e.g., replacement of a hydroxyl group with hydrogen)Multi-step synthesis involving selective protection, Barton-McCombie deoxygenation, phosphorylation, and deprotection. nih.govTo probe the role of specific hydroxyl groups in enzyme recognition (kinases/phosphatases) and receptor binding.
Cell-Permeant Prodrug Acetoxymethyl (AM) esterification of phosphate groupsReaction of the parent inositol phosphate with acetoxymethyl bromide to form a neutral, membrane-permeable compound. rsc.orgIntracellular delivery to intact cells to study the downstream effects of elevated Ins(3,4,5,6)P4 levels. nih.gov
Cell-Permeant Prodrug Butyryloxymethyl (BM) esterification of phosphate groupsSimilar to AM ester synthesis, using butyryloxymethyl groups to increase lipophilicity. researchgate.netTo achieve efficient intracellular delivery and subsequent release of the active inositol phosphate by cellular esterases. researchgate.net
Non-Covalent Complex Encapsulation within Chitosan nanoparticlesIonic gelation method where the negatively charged inositol phosphate interacts with the positively charged chitosan polymer. mdpi.comTo enhance cellular uptake and study the biological effects of the native inositol phosphate in cancer cells. mdpi.com
Non-Covalent Complex Complexation with Polyamine carriersPreincubation of the inositol phosphate with carrier polyamines to form cell-permeable complexes. pnas.orgTo deliver fluorescently labeled or unlabeled inositol phosphates into a wide variety of cell types for localization and functional studies. pnas.org

These advanced synthetic methodologies provide a powerful toolkit for researchers to overcome the inherent challenges of studying this compound, paving the way for a deeper understanding of its role in cellular signaling.

Future Research Directions and Unanswered Questions for D Myo Inositol 3,4,5,6 Tetrakisphosphate

Identification of Novel D-myo-Inositol 3,4,5,6-tetrakisphosphate Binding Partners and Effectors

A primary objective in elucidating the full spectrum of Ins(3,4,5,6)P4's cellular functions is the identification of its complete repertoire of binding proteins and downstream effectors. While its interaction with certain chloride channels is known, it is highly probable that other, as-yet-unidentified proteins mediate its diverse physiological effects. Future research must focus on unbiased, large-scale screening approaches to uncover these novel interactors.

Key Unanswered Questions:

What is the full complement of proteins that directly and specifically bind to Ins(3,4,5,6)P4 within the cell?

Do these binding partners vary significantly across different cell types, tissues, or developmental stages?

How does the binding of Ins(3,4,5,6)P4 modulate the function, localization, or interaction network of these novel effectors?

Prospective Research Approaches: Modern proteomic techniques offer powerful tools for discovering new protein-metabolite interactions. The development and application of affinity-based proteomics will be central to this effort. This involves synthesizing chemical probes based on the Ins(3,4,5,6)P4 structure, which can be used to isolate binding partners from complex cell lysates for identification by mass spectrometry.

Table 1: Methodologies for Identifying Novel Ins(3,4,5,6)P4 Binding Partners

Methodology Description Potential Outcome
Affinity Chromatography-Mass Spectrometry Ins(3,4,5,6)P4 is immobilized on a solid support (e.g., beads) and used as bait to capture interacting proteins from cell or tissue extracts. Bound proteins are then identified using mass spectrometry. Identification of a comprehensive list of direct and indirect binding partners.
Yeast Three-Hybrid System A genetic method used to detect interactions between a small molecule (ligand) and a protein. A hybrid ligand, containing Ins(3,4,5,6)P4, is used to screen a protein library. Discovery of proteins that bind Ins(3,4,5,6)P4 in a cellular context, providing functional insights.
Proteome Microarrays High-throughput screening of thousands of purified human proteins spotted on a microarray slide for their ability to bind to a labeled Ins(3,4,5,6)P4 probe. Rapid identification of direct protein interactors and assessment of binding specificity.

High-Resolution Structural Analysis of this compound-Protein Interactions

A molecular-level understanding of how Ins(3,4,5,6)P4 exerts its effects requires detailed structural information of its complexes with protein targets. High-resolution structural analysis can reveal the precise atomic interactions that govern binding specificity and the conformational changes induced in the effector protein upon binding. Such insights are crucial for understanding the mechanism of action and for the potential design of therapeutic modulators. To date, while structures of enzymes that metabolize related inositol (B14025) phosphates exist, there is a notable lack of high-resolution structures of Ins(3,4,5,6)P4 bound to its effector proteins.

Key Unanswered Questions:

What are the specific amino acid residues and structural motifs within effector proteins that recognize the unique phosphorylation pattern of Ins(3,4,5,6)P4?

How does the binding of Ins(3,4,5,6)P4 induce conformational changes in its target proteins to regulate their activity?

Can the structural details of these interactions be leveraged to design small molecules that either mimic or block the effects of Ins(3,4,5,6)P4?

Prospective Research Approaches: The primary techniques for obtaining atomic-level structural data are X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. Cryo-electron microscopy (cryo-EM) is also emerging as a powerful tool for larger protein complexes.

X-ray Crystallography : This technique can provide static, high-resolution snapshots of Ins(3,4,5,6)P4 bound within the active or allosteric site of a target protein. A major future goal is to crystallize known or newly identified binding partners in complex with Ins(3,4,5,6)P4. For example, obtaining the structure of a chloride channel regulatory domain bound to Ins(3,4,5,6)P4 would be a significant breakthrough.

NMR Spectroscopy : NMR is particularly useful for studying the dynamics of protein-ligand interactions in solution. It can identify the binding interface, determine binding affinities, and characterize conformational changes that occur upon ligand binding, providing a more dynamic picture than crystallography.

Elucidation of Inter-Pathway Crosstalk and Hierarchical Regulation

Ins(3,4,5,6)P4 does not function in isolation. Its synthesis, degradation, and actions are intricately woven into the broader cellular signaling network. A critical area for future investigation is to map the crosstalk between the Ins(3,4,5,6)P4 pathway and other major signaling cascades, such as calcium signaling and phosphoinositide 3-kinase (PI3K)/Akt signaling. Furthermore, understanding the hierarchical control mechanisms that govern its cellular levels is essential.

Key Unanswered Questions:

How does Ins(3,4,5,6)P4 signaling integrate with intracellular calcium fluctuations to fine-tune cellular responses like secretion and neuronal excitability?

Does Ins(3,4,5,6)P4, similar to its isomer Ins(1,4,5,6)P4, directly or indirectly regulate the PI3K/Akt pathway, a central hub for cell growth and survival?

What are the upstream signals and regulatory feedback loops that control the activity of the bifunctional enzyme responsible for both synthesizing and degrading Ins(3,4,5,6)P4?

Research Focus Areas:

Crosstalk with Calcium Signaling : Ins(3,4,5,6)P4 is known to inhibit Ca2+-activated chloride channels. Future studies should explore the dynamic interplay between Ins(3,4,5,6)P4 levels and the spatiotemporal patterns of intracellular calcium signals, investigating how these two messengers cooperate to encode specific cellular outcomes. nih.gov

Interaction with PI3K/Akt Pathway : The isomer D-myo-Inositol 1,4,5,6-tetrakisphosphate has been shown to antagonize the PI3K signaling pathway. nih.govucsd.educaymanchem.com A key future direction is to investigate whether Ins(3,4,5,6)P4 shares this capability, potentially acting as a negative regulator of this critical pro-growth pathway.

Hierarchical Regulation : The cellular concentration of Ins(3,4,5,6)P4 is controlled by a unique enzyme that possesses both Ins(3,4,5,6)P4 1-kinase and Ins(1,3,4,5,6)P5 1-phosphatase activity. nih.gov This enzyme's activity is, in turn, allosterically regulated by other inositol phosphates, such as Inositol 1,3,4-trisphosphate (Ins(1,3,4)P3). nih.gov Dissecting this intricate regulatory network will reveal how the cell prioritizes and coordinates different inositol phosphate (B84403) signals.

Development of Advanced Imaging Techniques for Spatiotemporal Dynamics of this compound

To fully comprehend the role of Ins(3,4,5,6)P4 as a second messenger, it is imperative to visualize its concentration changes in real-time within living cells. Current methods for measuring inositol phosphates are often destructive, relying on cell lysis and HPLC analysis, which precludes the study of dynamic processes. The development of genetically encoded biosensors is a paramount goal for the field.

Key Unanswered Questions:

Where are the precise subcellular locations of Ins(3,4,5,6)P4 synthesis and action?

What are the kinetics of its production and degradation in response to specific stimuli?

Do localized "puffs" or "waves" of Ins(3,4,5,6)P4 exist, similar to those observed for calcium and Ins(1,4,5)P3?

Prospective Technologies: The most promising avenue is the creation of genetically encoded biosensors based on Förster Resonance Energy Transfer (FRET). This approach has been successfully used for other signaling molecules, including Ins(1,4,5)P3.

Table 2: Strategies for Developing Ins(3,4,5,6)P4 Biosensors

Sensor Design Strategy Mechanism Challenges and Future Directions
FRET-based Sensors A protein domain that specifically binds Ins(3,4,5,6)P4 is flanked by two fluorescent proteins (e.g., CFP and YFP). Binding of Ins(3,4,5,6)P4 induces a conformational change, altering the distance or orientation between the fluorophores and changing the FRET signal. The primary challenge is the lack of a known high-affinity and highly specific binding domain for Ins(3,4,5,6)P4. Future work will require protein engineering or screening of protein libraries to identify or create such a domain.
Single Fluorescent Protein-based Sensors These sensors utilize a circularly permuted fluorescent protein into which a ligand-binding domain is inserted. Ligand binding causes a conformational change that alters the chromophore environment and, consequently, its fluorescence intensity. Similar to FRET sensors, this approach is contingent on identifying a suitable Ins(3,4,5,6)P4 binding domain.

Investigation of this compound in Emerging Biological Systems and Models

Much of the research on Ins(3,4,5,6)P4 has been conducted in mammalian cell lines. To understand its fundamental and potentially conserved roles, it is crucial to expand investigations into a broader range of biological systems. Emerging model organisms offer unique genetic and experimental advantages for dissecting complex signaling pathways.

Key Unanswered Questions:

What are the synthesis pathways and physiological functions of Ins(3,4,5,6)P4 in plants, where inositol phosphates are critical for processes like stress signaling and phosphate storage? researchgate.netmdpi.comlebanonturf.com

Does Ins(3,4,5,6)P4 play a role in the development and chemotaxis of social amoebas like Dictyostelium discoideum, a powerful model for cell signaling?

Can the genetic tractability of yeast, such as Schizosaccharomyces pombe, be exploited to identify the enzymes and effectors in the Ins(3,4,5,6)P4 pathway? nih.gov

Emerging Model Systems:

Arabidopsis thaliana (Thale Cress): Plants have a complex inositol phosphate network. Investigating the role of Ins(3,4,5,6)P4 in plant responses to abiotic and biotic stress could reveal conserved signaling principles. frontiersin.org

Dictyostelium discoideum (Slime Mold): This organism is an excellent model for studying phosphoinositide signaling in processes like chemotaxis. Determining the presence and function of Ins(3,4,5,6)P4 in this system could provide insights into its role in cell migration and polarity.

Schizosaccharomyces pombe (Fission Yeast): The inositol phosphate pathway in fission yeast has been shown to be important for responses to osmotic stress. As a simple eukaryotic model, it offers a platform for genetic screens to identify components of the Ins(3,4,5,6)P4 pathway. nih.gov

By pursuing these future research directions, the scientific community can hope to unravel the remaining mysteries surrounding this compound, fully integrating its function into the broader landscape of cellular signaling and regulation.

Q & A

Q. What emerging roles does Ins(3,4,5,6)P₄ play in non-canonical signaling (e.g., stress responses)?

  • In interferon-α-treated patients, Ins(3,4,5,6)P₄ biosynthesis correlates with neuroplasticity and oxidative stress pathways, suggesting roles in inflammation-related depression .
  • In plants, Ins(3,4,5,6)P₄ regulates osmotic stress responses via PI3K-independent pathways .

Key Methodological Considerations

  • Isomer Purity : Use chiral HPLC or enzymatic assays to confirm isomer identity .
  • Cell Permeabilization : Optimize digitonin or streptolysin-O concentrations to deliver InsP₄ without disrupting endogenous signaling .
  • Pathway Cross-Talk : Combine genetic (e.g., ITPK1 knockdown) and pharmacological (e.g., PI3K inhibitors) tools to dissect overlapping pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.